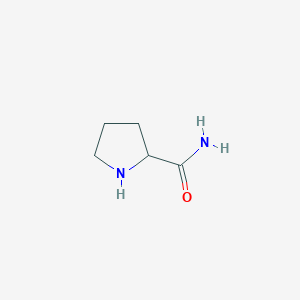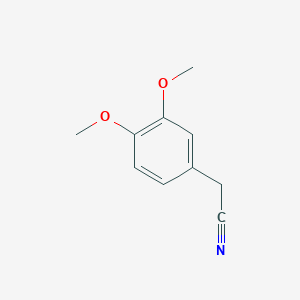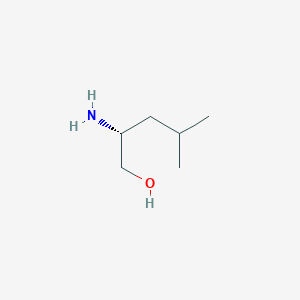![molecular formula C13H16N2 B126138 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole CAS No. 1035092-07-9](/img/structure/B126138.png)
5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . The compound you mentioned, “5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole”, is a derivative of pyrazole, with a methyl group at the 5th position and a phenyl group with a propan-2-yl (isopropyl) substituent at the 3rd position .
Molecular Structure Analysis
As a pyrazole derivative, “5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole” would have a five-membered aromatic ring with two nitrogen atoms. The presence of the methyl and phenyl groups would further influence its molecular structure .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including substitutions, additions, and oxidations . The specific reactions that “5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole” can undergo would depend on the reaction conditions and the presence of other reactants .Scientific Research Applications
Proteomics Research
5-Methyl-3-p-isopropylphenylpyrazole is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and interaction, which is crucial for understanding cellular processes and disease mechanisms .
Pharmaceutical Testing
This compound serves as a reference standard in pharmaceutical testing to ensure the quality, purity, and potency of pharmaceutical products. Its precise calibration helps in the development of new medications and therapeutic agents .
Agrochemistry
In the field of agrochemistry , 5-Methyl-3-p-isopropylphenylpyrazole is explored for its potential use in the synthesis of agrochemicals. It may contribute to the development of new pesticides or herbicides that are more effective and environmentally friendly .
Materials Science
Researchers are investigating the use of this compound in materials science . It could be involved in the synthesis of novel materials with specific properties, such as enhanced durability or conductivity .
Environmental Science
The compound’s role in environmental science includes its use in the study of environmental pollutants. It may help in the development of sensors or assays for detecting harmful substances in the environment .
Biochemical Research
5-Methyl-3-p-isopropylphenylpyrazole is significant in biochemical research . It is used to study enzyme kinetics, receptor-ligand interactions, and other biochemical pathways, which can lead to new insights into biological systems and disease treatment strategies .
Pharmacology
In pharmacology , it is part of the synthesis and study of pyrazole derivatives, which are known for their wide range of pharmacological activities. This includes the development of compounds with anti-inflammatory, antibacterial, and anticancer properties .
Chemical Engineering
Lastly, in chemical engineering , this compound is used in process optimization and the development of catalysis methods. It can improve the efficiency of chemical reactions, which is essential for industrial processes .
Mechanism of Action
Mode of Action
The mode of action of 5-Methyl-3-p-isopropylphenylpyrazole is currently unknown. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
It is known that the compound is used in the syntheses of nickel (II), zinc (II), and palladium (II) complexes derived from three pyrazole-based polydentate ligands .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Action Environment
These factors could include pH, temperature, and the presence of other compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-3-(4-propan-2-ylphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9(2)11-4-6-12(7-5-11)13-8-10(3)14-15-13/h4-9H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSNOXNONNFMKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571573 |
Source


|
| Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1035092-07-9 |
Source


|
| Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














